
3-Bromo-4-chloro-2,6-dimethylpyridine
Overview
Description
3-Bromo-4-chloro-2,6-dimethylpyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with bromine at position 3, chlorine at position 4, and methyl groups at positions 2 and 6. The molecular formula is C₇H₇BrClN, with a calculated molecular weight of 220.35 g/mol (based on atomic masses: C=12, H=1, Br=79.9, Cl=35.45, N=14).
The electronic effects of its substituents are critical: bromine and chlorine are electron-withdrawing groups (EWGs), while methyl groups are electron-donating (EDGs). This combination creates a polarized electronic environment, influencing reactivity in cross-coupling reactions, nucleophilic substitutions, and applications in pharmaceuticals or agrochemicals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-4-chloro-2,6-dimethylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing halogenated pyridines. For example, 4-chloro-3,5-dibromo-2,6-dimethylpyridine was synthesized using this method with Pd catalysts and aryl boronic acids . Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). Purification via column chromatography with hexane/ethyl acetate gradients is recommended.
Q. How should researchers characterize the physical properties (e.g., density, boiling point) of this compound?
- Methodological Answer : Key properties like density (1.4±0.1 g/cm³) and boiling point (~194.5°C at 760 mmHg) can be determined experimentally using gas chromatography (GC) or differential scanning calorimetry (DSC). These values align with structurally similar compounds such as 3-Bromo-2,6-dimethylpyridine .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Combine FTIR to identify functional groups (e.g., C-Br/C-Cl stretches at 500–700 cm⁻¹), ¹H/¹³C NMR to resolve methyl and halogen substituents, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, 2-amino-4,6-dimethylpyridine derivatives were confirmed via NMR and DFT calculations .
Q. How can purity be assessed, and what analytical standards are recommended?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity analysis. Cross-validate with GC (>95% purity thresholds) and compare retention times against commercial standards. Ensure solvents are degassed to avoid interference .
Advanced Research Questions
Q. How do steric and electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of halogens (Br, Cl) reduces electron density at the pyridine ring, affecting oxidative addition in Pd-catalyzed reactions. Steric hindrance from 2,6-dimethyl groups may slow transmetallation. Computational studies (DFT) can map charge distribution and predict regioselectivity .
Q. What computational methods are suitable for modeling electronic properties and reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets effectively models charge transfer interactions and transition states. For example, charge transfer complexes of pyridine derivatives were validated using DFT in gas and solvent phases .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets. Re-run DFT calculations with explicit solvent models (e.g., PCM for chloroform/methanol) and compare with experimental NMR in the same solvent. Adjust for relativistic effects in heavy atoms like bromine .
Q. What degradation pathways occur under varying storage conditions, and how can stability be enhanced?
- Methodological Answer : Store at room temperature in inert atmospheres (argon) to minimize hydrolysis. Monitor degradation via LC-MS; common byproducts include dehalogenated derivatives. Stabilizers like molecular sieves can reduce moisture-induced decomposition .
Q. Data Contradiction Analysis
Q. How should conflicting purity assessments (e.g., GC vs. NMR) be addressed?
- Methodological Answer : GC may fail to detect non-volatile impurities, while NMR integrates all protons. Use orthogonal methods: combine GC, HPLC, and elemental analysis. For example, a 98% GC purity with 95% HPLC suggests non-volatile contaminants .
Q. What strategies validate synthetic intermediates when commercial standards are unavailable?
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-Bromo-4-chloro-2,6-dimethylpyridine with key analogs:
Substituent Effects and Reactivity
- Halogen Position : Bromine at C3 (target compound) vs. C4 (4-Bromo-2,6-dimethylpyridine) alters steric and electronic profiles. Bromine at C3 may enhance electrophilic substitution at C4 due to meta-directing effects, while chlorine at C4 could further deactivate the ring .
- Functional Group Diversity: The cyano group in 2-Chloro-3-cyano-4,6-dimethylpyridine enables hydrolysis to carboxylic acids, unlike halogens. This expands its utility in derivatization reactions .
- Hydroxyl vs. Halogens : 4-Hydroxy-2,6-dimethylpyridine exhibits hydrogen-bonding capability, increasing solubility in polar solvents compared to halogenated analogs .
Properties
Molecular Formula |
C7H7BrClN |
---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-4-chloro-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3 |
InChI Key |
XUFKSABSPCNGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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